1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1492520-17-8
VCID: VC3072037
InChI: InChI=1S/C10H8FN3O/c1-7-4-8(11)2-3-10(7)14-5-9(6-15)12-13-14/h2-6H,1H3
SMILES: CC1=C(C=CC(=C1)F)N2C=C(N=N2)C=O
Molecular Formula: C10H8FN3O
Molecular Weight: 205.19 g/mol

1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde

CAS No.: 1492520-17-8

Cat. No.: VC3072037

Molecular Formula: C10H8FN3O

Molecular Weight: 205.19 g/mol

* For research use only. Not for human or veterinary use.

1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde - 1492520-17-8

Specification

CAS No. 1492520-17-8
Molecular Formula C10H8FN3O
Molecular Weight 205.19 g/mol
IUPAC Name 1-(4-fluoro-2-methylphenyl)triazole-4-carbaldehyde
Standard InChI InChI=1S/C10H8FN3O/c1-7-4-8(11)2-3-10(7)14-5-9(6-15)12-13-14/h2-6H,1H3
Standard InChI Key KGXWEBCCECGXFL-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)F)N2C=C(N=N2)C=O
Canonical SMILES CC1=C(C=CC(=C1)F)N2C=C(N=N2)C=O

Introduction

Chemical Structure and Properties

1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde consists of a 1,2,3-triazole ring with a carbaldehyde group at position 4 and a 4-fluoro-2-methylphenyl substituent at position 1. The compound is characterized by its unique five-membered heterocyclic structure containing three nitrogen atoms.

Basic Chemical Information

PropertyValue
CAS Number1492520-17-8
Molecular FormulaC₁₀H₈FN₃O
Molecular Weight205.19 g/mol
IUPAC Name1-(4-fluoro-2-methylphenyl)triazole-4-carbaldehyde
Standard InChIInChI=1S/C10H8FN3O/c1-7-4-8(11)2-3-10(7)14-5-9(6-15)12-13-14/h2-6H,1H3
Standard InChIKeyKGXWEBCCECGXFL-UHFFFAOYSA-N
SMILESCC1=C(C=CC(=C1)F)N2C=C(N=N2)C=O

Physical Properties

The physical properties of 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde can be inferred from similar triazole derivatives. The compound is expected to be a crystalline solid at room temperature with a relatively high melting point due to its aromatic character and hydrogen bonding capabilities. The presence of the fluorine atom contributes to the compound's lipophilicity, potentially affecting its solubility in organic solvents and interaction with biological systems.

Synthesis Methods

The synthesis of 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde typically follows established protocols for 1,2,3-triazole derivatives, with specific modifications to accommodate the fluoro and methyl substituents on the phenyl ring.

Click Chemistry Approach

The most common method for synthesizing 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a prime example of click chemistry. This reaction typically proceeds in two main steps:

  • Formation of the azide intermediate from 4-fluoro-2-methylaniline

  • Cycloaddition with an alkyne followed by oxidation to introduce the carbaldehyde group

The synthetic route can be represented as follows:

  • Diazotization of 4-fluoro-2-methylaniline followed by reaction with sodium azide to form the aryl azide

  • Copper-catalyzed cycloaddition of the aryl azide with an appropriate alkyne

  • Oxidation of the resulting triazole to introduce the carbaldehyde functionality at position 4

Alternative Synthesis Methods

An alternative approach involves the direct reaction of 4-fluoro-2-methylphenylhydrazine with formylacetylene equivalents under appropriate conditions . This method may offer advantages in terms of reaction conditions and yield, depending on the availability of starting materials.

Structural Characterization

Spectroscopic Data

Spectroscopic characterization of 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde and similar compounds provides valuable information about their structural features . Based on related compounds, the following spectroscopic properties are expected:

NMR Spectroscopy

Position¹H NMR (ppm)¹³C NMR (ppm)
Triazole C-H8.2-8.4121-123
Aldehyde C-H10.0-10.2184-186
Aromatic protons7.0-7.6115-135
Methyl group2.2-2.418-20

The fluorine atom in the para position of the phenyl ring is expected to produce characteristic splitting patterns in the aromatic region of the ¹H NMR spectrum due to ¹⁹F-¹H coupling .

IR Spectroscopy

Key IR absorption bands expected for 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde include:

Functional GroupWavenumber (cm⁻¹)
C=O stretching (aldehyde)1680-1700
C=N stretching (triazole)1600-1650
C-F stretching1000-1400
Aromatic C-H stretching3000-3100

Applications

Synthetic Intermediate

1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde serves as a valuable synthetic intermediate in the preparation of more complex molecules, particularly in pharmaceutical chemistry . The aldehyde functionality provides a reactive site for further derivatization through various transformations:

  • Condensation reactions with amines to form imines

  • Wittig reactions to form olefins

  • Reduction to alcohols

  • Oxidation to carboxylic acids

Medicinal Chemistry

Triazole derivatives similar to 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde have demonstrated significant potential in medicinal chemistry . The triazole scaffold is present in various pharmaceutical compounds with diverse biological activities, including:

  • Antimicrobial agents

  • Antifungal compounds

  • Anticancer drugs

  • Anti-inflammatory agents

The presence of fluorine in the phenyl ring can enhance metabolic stability and lipophilicity, potentially improving pharmacokinetic properties of derivatives synthesized from this compound .

Biological Activities

Structure-Activity Relationships

Structure-activity relationship studies on related compounds suggest that the nature and position of substituents on the phenyl ring significantly influence biological activity . The 4-fluoro-2-methyl substitution pattern in 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde may confer specific properties that distinguish it from other triazole derivatives:

  • The fluorine atom at position 4 can enhance metabolic stability and membrane permeability

  • The methyl group at position 2 may influence the conformation of the molecule and its interaction with target proteins

  • The carbaldehyde group provides a site for further functionalization to optimize biological activity

Comparison with Similar Compounds

Structural Analogs

Several structural analogs of 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde have been reported in the literature, differing in the substitution pattern on the phenyl ring :

CompoundStructural DifferenceCAS Number
1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehydeLacks methyl group at position 2578703-90-9
1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehydeFluorine at position 2 instead of 41532102-70-7
1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehydeChlorine instead of fluorine at position 41490191-17-7
1-(2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehydeLacks fluorine at position 41325724-91-1
1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehydeMethyl at position 4 instead of fluorine113934-25-1

These structural differences can significantly affect the chemical reactivity, physical properties, and biological activities of these compounds .

Reactivity Comparisons

The reactivity of 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with its structural analogs to understand the influence of substituents on chemical behavior :

  • The electron-withdrawing effect of the fluorine atom may enhance the electrophilicity of the aldehyde group

  • The methyl group at position 2 can provide steric hindrance, potentially affecting reaction rates and selectivity

  • The combination of fluoro and methyl substituents creates a unique electronic environment that distinguishes this compound from its analogs

Future Research Directions

Unexplored Applications

Several potential applications of 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde remain unexplored and warrant further investigation:

  • Use as a ligand in coordination chemistry

  • Application in materials science for the development of functional materials

  • Exploration of photophysical properties for potential use in sensing applications

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